

Comparative Technical Guide: Peptide 17 vs. super-TDU vs. K-975

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Compound of Interest

Compound Name: YAP-TEAD Inhibitor 1 (Peptide 17)

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Targeting the YAP-TEAD Interface in Hippo Signaling[1]

Executive Summary

The YAP-TEAD transcriptional complex is the distal effector of the Hippo pathway, driving oncogenic gene expression (e.g., CTGF, CYR61) in cancers such as malignant pleural mesothelioma (MPM), gastric cancer, and NSCLC. Therapeutic intervention focuses on disrupting the Protein-Protein Interaction (PPI) between the co-activator YAP (or TAZ) and the transcription factor TEAD.[1][2][3][4]

This guide compares three distinct classes of inhibitors:

- Peptide 17: A synthetic, cyclic peptide optimized for high-affinity binding to the TEAD surface (Interface 3).
- super-TDU: A biomimetic peptide derived from VGLL4, a natural antagonist of YAP.[5][6][7]
- K-975: A covalent small molecule targeting the TEAD palmitate-binding pocket, allosterically/sterically disrupting the complex.

Technical Specification Comparison

Feature	Peptide 17 (YAP-TEAD Inhibitor 1)	super-TDU	K-975
Modality	Cyclic Peptide (Synthetic)	Linear Peptide (Biomimetic)	Small Molecule (Covalent)
Primary Target	TEAD Surface (Interface 3 / -loop)	TEAD Surface (Interfaces 2 & 3)	TEAD Palmitate Pocket (Cys359)
Mechanism	Competitive PPI Inhibition	Competitive PPI Inhibition (VGLL4 mimic)	Covalent modification; Allosteric/Steric blockade
Binding Affinity (/)	nM (Biochemical)	nM range	nM (Cellular GI50 in sensitive lines)
Stability	Moderate (Cyclization improves)	Low (Susceptible to proteolysis)	High (Orally bioavailable)
Key Modification	Disulfide bond; Met Cl-Phe substitution	Fusion of VGLL4 TDU domains	Acrylamide warhead for Cys covalent bond
Cell Permeability	Low to Moderate (Requires high conc. or vector)	Low (Often requires fusion/formulation)	High (Passive diffusion)

Mechanistic Deep Dive

3.1 Peptide 17: The Optimized Interface Binder

Origin: Developed by Zhang et al. (ACS Med. Chem. Lett., 2014), Peptide 17 is a 17-mer cyclic peptide derived from the YAP

-loop (residues 85–99). Mechanism:

- Interface 3 Dominance: The YAP-TEAD interaction relies on three interfaces.[7] Interface 3 (the -loop) contributes the most binding energy. Peptide 17 mimics this loop.
- Chemical Optimization:
 - Cyclization: A disulfide bond connects the N- and C-termini, locking the peptide into the bioactive conformation required to fit the TEAD hydrophobic groove.
 - Residue Swaps: Mutation of Methionine 86 to meta-chloro-phenylalanine (Cl-Phe) and Leucine 91 to Norleucine (Nle) significantly enhances hydrophobic packing against TEAD. Utility: Primarily a chemical probe for in vitro structural studies and proof-of-concept cellular assays.

3.2 super-TDU: The Natural Antagonist Mimic

Origin: Described by Jiao et al. (Cancer Cell, 2014). Mechanism:

- VGLL4 Mimicry: VGLL4 is a tumor suppressor that naturally competes with YAP for TEAD binding via its TDU domains.[8] super-TDU fuses the essential binding motifs of VGLL4.
- Dual Interface Blockade: Unlike Peptide 17 which focuses on the -loop, super-TDU covers a broader surface area (Interfaces 2 and 3), theoretically offering higher specificity for the VGLL4-binding conformation of TEAD. Utility: Validated in gastric cancer models; demonstrates that mimicking natural repressors is a viable therapeutic strategy.

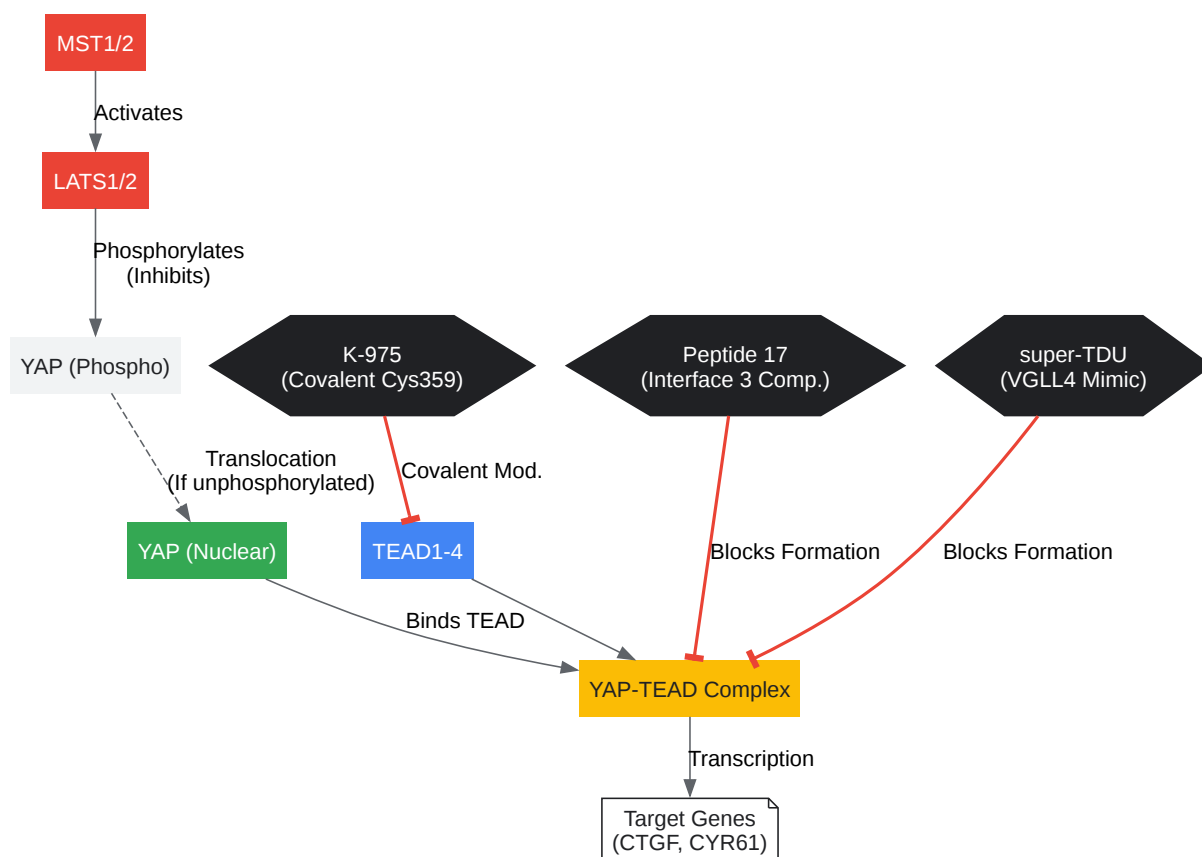
3.3 K-975: The Covalent Pocket Binder

Origin: Developed by Kyowa Kirin (Kaneda et al., Am. J. Cancer Res., 2020). Mechanism:

- Palmitate Pocket Targeting: TEADs have a deep hydrophobic pocket normally occupied by a palmitate fatty acid, which stabilizes the protein.
- Covalent Locking: K-975 contains an acrylamide warhead that forms a covalent bond with a conserved Cysteine (Cys359 in TEAD1) inside this pocket.[3]

- Disruption: Binding prevents palmitoylation and induces a conformational change (or steric clash) that renders TEAD incompetent for YAP binding. Utility: The most "drug-like" candidate. Orally active, potent in Mesothelioma (MPM), and serves as a benchmark for clinical TEAD inhibitors.

Visualizing the Signaling Landscape



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Caption: Schematic of the Hippo pathway showing the distinct intervention points of Peptide 17, super-TDU, and K-975.^{[1][4][7][9]}

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating systems.

5.1 Protocol A: Biochemical PPI Disruption (TR-FRET)

Purpose: Quantify the

of the inhibitor against the pure YAP-TEAD interaction. Reagents:

- Biotinylated TEAD1 (YAP-binding domain).
- GST-tagged YAP (residues 50–171).
- Europium-labeled anti-GST antibody (Donor).
- Streptavidin-XL665 (Acceptor).

Workflow:

- Preparation: Dilute compounds (Peptide 17, K-975) in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).
- Incubation 1: Mix Biotin-TEAD1 (final 5 nM) with compounds for 30 mins at RT. Note: K-975 requires longer pre-incubation (60-120 mins) to allow covalent bond formation.
- Complex Formation: Add GST-YAP (final 10 nM). Incubate 1 hour.
- Detection: Add Eu-Anti-GST and SA-XL665. Incubate 1 hour.
- Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 665 nm / 620 nm).
- Analysis: Calculate HTRF ratio (

). Plot vs. log[concentration].

5.2 Protocol B: Cellular Target Engagement (Co-Immunoprecipitation)

Purpose: Confirm the inhibitor disrupts the complex inside the cell. Cell Line: NCI-H226 (Mesothelioma) or HEK293T (Transfected).

Workflow:

- Treatment: Treat cells with Vehicle, Peptide 17 (10 M), or K-975 (100 nM) for 4–24 hours.
- Lysis: Lyse cells in mild buffer (IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% Glycerol) with protease inhibitors. Crucial: Do not use harsh denaturants (SDS) that disrupt PPIs artificially.
- Pull-Down: Incubate lysate with Anti-TEAD antibody conjugated to Protein A/G beads overnight at 4°C.
- Wash: Wash beads with cold lysis buffer.
- Elution: Boil beads in SDS-PAGE loading buffer.
- Western Blot: Probe for YAP (to see co-precipitated protein) and TEAD (loading control).
 - Result: Effective inhibitors will show reduced YAP band intensity in the IP lane compared to Vehicle.

5.3 Protocol C: Functional Reporter Assay (Luciferase)

Purpose: Measure downstream transcriptional suppression. System: 8xGTIIC-Luciferase reporter (contains 8 TEAD binding sites).

Workflow:

- Transfection: Transfect cells with 8xGTIIIC-Luc plasmid and Renilla-Luc (normalization).
- Treatment: 24 hours post-transfection, treat with serial dilutions of inhibitors.
- Assay: 24 hours post-treatment, lyse and measure Luciferase activity using a Dual-Luciferase kit.
- Validation: K-975 should show potent inhibition (nM). Peptide 17 may require higher concentrations (M) due to poor permeability.

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